2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluoropyrazin-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c7-5-3-8-4-6(9-5)11-2-1-10/h3-4,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKWNYGQCURSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Advantage of Fluorinated Heterocycles
The introduction of fluorine into heterocyclic compounds is a well-established strategy for modulating molecular properties. nih.govnih.gov Fluorine's high electronegativity and small size can significantly alter the electronic and steric profile of a molecule, leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. researchgate.netmdpi.com
In medicinal chemistry, fluorinated heterocycles are integral to a wide array of pharmaceuticals. nih.gov The presence of fluorine can block sites of metabolism, thereby increasing the drug's half-life. sci-hub.box Furthermore, the strategic placement of fluorine can influence the pKa of nearby functional groups, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
In the realm of materials science, fluorinated heterocycles contribute to the development of advanced polymers and liquid crystals. The unique properties imparted by fluorine, such as thermal stability and hydrophobicity, are highly desirable in these applications. researchgate.net
Table 1: Impact of Fluorination on Molecular Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The strong carbon-fluorine bond is resistant to enzymatic cleavage. |
| Lipophilicity | Modulated | Can increase or decrease depending on the molecular context, affecting permeability. |
| Binding Affinity | Enhanced | Fluorine can participate in favorable interactions with biological targets. |
| pKa | Altered | The electron-withdrawing nature of fluorine influences the acidity/basicity of nearby groups. |
The Versatility of Pyrazine and Ethan 1 Ol Scaffolds
The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in organic synthesis. researchgate.nettandfonline.com Its electron-deficient nature makes it a valuable building block for a variety of chemical transformations, including cross-coupling reactions. researchgate.net
In chemical biology, the pyrazine scaffold is found in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov This wide range of activities underscores the importance of the pyrazine nucleus in the design of novel therapeutic agents.
The ethan-1-ol moiety, a simple primary alcohol, provides a key functional handle for further molecular elaboration. The hydroxyl group can be readily modified to introduce other functional groups, enabling the synthesis of a diverse library of derivatives. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Applications of Pyrazine and Ethan-1-ol Scaffolds
| Scaffold | Field | Key Applications |
|---|---|---|
| Pyrazine | Organic Synthesis | Building block for complex molecules, ligand in catalysis. |
| Chemical Biology | Core structure in various pharmaceuticals (e.g., anticancer, antimicrobial). mdpi.com | |
| Ethan-1-ol | Organic Synthesis | Versatile functional group for derivatization. |
| Chemical Biology | Can act as a hydrogen bond donor/acceptor, influencing biological interactions. |
Untapped Potential: Research Gaps and Future Directions for Fluorinated Pyrazine Ether Systems
Strategies for Pyrazine (B50134) Ring Functionalization and Fluorination
The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electronic property is central to the strategies employed for its functionalization, particularly for halogenation and subsequent substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines for Fluoro-Substituted Derivatives
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor heteroaromatics like pyrazine. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity. The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring facilitates this reaction by stabilizing the negatively charged intermediate.
A common synthetic route to fluoro-substituted pyrazines begins with a di-halogenated precursor, such as 2,6-dichloropyrazine (B21018). The relative reactivity of halogens as leaving groups in SNAr reactions is a critical consideration. For heteroaromatic systems, fluoride (B91410) is often the most reactive leaving group, followed by chloride, bromide, and iodide. sci-hub.senih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. sci-hub.se
In the context of synthesizing the target molecule, one could envision a sequential SNAr strategy. For instance, reacting 2,6-dichloropyrazine with a nucleophile like the sodium salt of ethylene glycol could first displace one chlorine atom. uniatlantico.edu.co Subsequent reaction with a fluoride source, such as potassium fluoride, would then replace the second chlorine to install the fluoro group. Controlling the regioselectivity is crucial; studies on 3,5-dichloropyrazines have shown that the site of nucleophilic attack is influenced by the electronic nature of existing substituents on the ring. researchgate.net Electron-withdrawing groups tend to direct incoming nucleophiles to the para-position (C5), while electron-donating groups direct to the ortho-position (C3). researchgate.net
| Precursor | Nucleophile | Conditions | Product Type | Ref |
| 2,6-Dichloropyrazine | Amine | Base (e.g., TEA), Solvent (e.g., EtOH), Heat | Mono- or di-aminated pyrazine | uniatlantico.edu.co |
| 2-Halopyridine | Benzyl alcohol | NMP, Microwave irradiation | 2-Benzyloxypyridine | sci-hub.se |
| 2-Fluoroheteroarene | Oxygen, Nitrogen, Sulfur Nucleophiles | Mild conditions | Functionalized heteroarene | acs.org |
| Dichloropyrimidine | Indoline, NaOH | Ethanol (B145695) or Methanol, RT | Mono-substituted alkoxypyrimidine | uniatlantico.edu.co |
Late-Stage Fluorination Techniques for Pyrazine Scaffolds
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence, enabling rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov Late-stage fluorination introduces fluorine atoms into advanced intermediates or final products, which can significantly alter their biological properties. rsc.org
For pyrazine scaffolds, direct C-H fluorination offers an attractive route. One notable method involves the use of silver(II) fluoride (AgF₂) to achieve fluorination at the position alpha to the ring nitrogen. acs.org This approach has been successfully applied to a range of pyridines and diazines (pyrimidines and pyrazines). acs.org The reaction typically proceeds under mild conditions and can be combined in a tandem sequence with SNAr, where the newly installed and highly activated fluoride is displaced by various nucleophiles. acs.org This two-step, one-pot process allows for the installation of diverse functionalities, including nitrogen, oxygen, and sulfur-based groups, onto the pyrazine core. acs.org
| Reagent | Substrate Type | Reaction Type | Key Features | Ref |
| Silver(II) Fluoride (AgF₂) | Pyridines, Diazines | C-H Fluorination | Targets position α to ring nitrogen; enables subsequent SNAr. | acs.org |
| Selectfluor® | Arenes, Heteroarenes | Electrophilic Fluorination | Broad applicability for diverse substrates. | rsc.org |
| [¹⁸F]-N-Fluorobenzenesulfonimide | Peptides (Leucine residues) | Photocatalytic C-H ¹⁸F-Fluorination | Site-selective radiolabeling for PET imaging. | nih.gov |
Cycloaddition Reactions in Pyrazine Core Construction
Instead of functionalizing a pre-existing pyrazine ring, the core heterocyclic structure itself can be assembled through cycloaddition reactions. The hetero-Diels-Alder reaction, particularly the inverse-electron-demand variant, is a powerful tool for constructing six-membered nitrogen-containing heterocycles. quora.comrsc.org In this type of reaction, an electron-deficient diene (or azadiene) reacts with an electron-rich dienophile.
Pyrazine and its derivatives can be synthesized from more electron-deficient precursors like 1,2,4,5-tetrazines or 1,2,3-triazines. organic-chemistry.org For example, the reaction of a 1,2,4,5-tetrazine (B1199680) with an alkyne dienophile can lead to a pyridazine, and similar logic can be extended to pyrazine synthesis. The initial [4+2] cycloaddition is typically followed by a retro-Diels-Alder reaction, which involves the expulsion of a small, stable molecule like dinitrogen (N₂) to yield the aromatic heterocyclic ring. organic-chemistry.org The choice of the dienophile is critical for introducing the desired substitution pattern on the final pyrazine ring. While this method provides a fundamental route to the pyrazine core, it may require subsequent steps to install the specific fluoro and oxy-ethanol substituents of the target molecule. rsc.org
| Diene (Azadiene) | Dienophile | Product | Reaction Type | Ref |
| 1,2,3-Triazines | 1-Propynylamines | Pyridazines | Inverse-electron-demand aza-Diels-Alder | organic-chemistry.org |
| 1-Azadienes | Alkenes/Alkynes | Pyridines | Hetero-Diels-Alder (hDA) | rsc.org |
| 2,5-Dihydroxypyrazines | Dimethyl acetylenedicarboxylate | Substituted Pyridones | Diels-Alder followed by retro-Diels-Alder | rsc.org |
Ether Linkage Formation Pathways to the Ethan-1-ol Moiety
The formation of the ether bond between the pyrazine ring and the ethan-1-ol side chain is a critical step in the synthesis of the target compound. Several classical and modern etherification methods are applicable.
Williamson Ether Synthesis and its Adaptations for Heterocyclic Alcohols
The Williamson ether synthesis is the most common and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.org To synthesize this compound, two primary pathways can be considered:
Pyrazinol as the Nucleophile: 6-Fluoropyrazin-2-ol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 6-fluoropyrazin-2-oxide. libretexts.orgyoutube.com This potent nucleophile can then react with an electrophile like 2-chloroethanol (B45725) or 2-bromoethanol. The alkoxide attacks the carbon bearing the halogen, displacing the halide ion to form the desired ether linkage. youtube.com
Ethan-1-ol Derivative as the Nucleophile: Alternatively, ethylene glycol can be deprotonated to form a mono-alkoxide. This nucleophile would then attack an electrophilic pyrazine, such as 2,6-difluoropyrazine (B1329852) or 2-chloro-6-fluoropyrazine (B6206574). Given the high reactivity of fluoro-substituted pyrazines in SNAr reactions, this is a highly viable route. commonorganicchemistry.com
The choice of reactants is guided by the principles of SN2 reactions. The alkyl halide should ideally be primary to minimize competing E2 elimination reactions, which can be promoted by the strongly basic alkoxide. libretexts.org The choice of solvent is also important; polar aprotic solvents like THF or DMSO are often used when strong bases like NaH are employed. masterorganicchemistry.com
| Nucleophile (from Alcohol) | Electrophile | Base / Conditions | Key Considerations | Ref |
| Alcohol + NaH | Primary Alkyl Halide | THF, RT to Heat | Formation of alkoxide is a separate step. | commonorganicchemistry.com |
| Alcohol + Na(s) | Primary Alkyl Halide | Alcohol as solvent | Classic method; generates alkoxide in situ. | libretexts.org |
| Alcohol + Ag₂O | Alkyl Halide | Milder conditions | Useful for sensitive substrates like sugars. | libretexts.org |
| Halohydrin (intramolecular) | N/A | Base | Forms epoxides. | wikipedia.org |
Direct Etherification from Alcohols and Aldehydes
Direct etherification methods, which avoid the pre-formation of alkoxides and the use of alkyl halides, represent a more atom-economical approach. One such method is the acid-catalyzed dehydration of two alcohols. However, this is generally only effective for producing symmetrical ethers from primary alcohols and is not suitable for synthesizing unsymmetrical ethers like the target compound due to the formation of multiple products.
A more relevant approach would be the direct reaction of a hydroxypyrazine with ethylene glycol. Such reactions can be promoted under specific catalytic conditions, though they are less common for heterocyclic systems than the Williamson synthesis. The synthesis of 2-hydroxypyrazines themselves can be achieved through methods like the condensation of a 1,2-dicarbonyl compound with an α-aminoamide, as developed by Reuben G. Jones, providing a potential starting point for subsequent etherification. researchgate.netbeilstein-journals.org While direct etherification presents challenges in terms of selectivity and reaction conditions, ongoing research into new catalytic systems continues to expand the scope of these methods.
Transition Metal-Catalyzed Etherification Reactions
The formation of the ether linkage in this compound is a critical step that can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer significant advantages over traditional Williamson ether synthesis, particularly for the coupling of heteroaryl halides with alcohols, by providing milder reaction conditions and broader functional group tolerance.
Palladium and copper-based catalytic systems are most commonly employed for such transformations. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to C-O bond formation. In a plausible synthetic route to this compound, 2,6-difluoropyrazine could be reacted with ethylene glycol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can influence the regioselectivity of the reaction.
Similarly, copper-catalyzed Ullmann condensation provides a classic and effective method for the formation of aryl ethers. The reaction of a halopyrazine with an alcohol in the presence of a copper catalyst, often with a ligand such as a phenanthroline or a diamine, can lead to the desired ether. The reactivity of the halopyrazine is influenced by the nature of the halogen, with iodides and bromides being more reactive than chlorides and fluorides.
| Catalyst System | Reactants | General Conditions | Potential Outcome |
| Pd(OAc)₂ / Ligand | 2,6-Difluoropyrazine, Ethylene Glycol | Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane), Heat | Formation of the pyrazinyloxy ethanol ether linkage. |
| CuI / Ligand | 2-Bromo-6-fluoropyrazine, Ethylene Glycol | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Pyridine), Heat | Synthesis of the target ether via Ullmann-type coupling. |
This table presents plausible transition metal-catalyzed etherification reactions for the synthesis of the target compound based on general principles of cross-coupling reactions.
Preparation of the Ethan-1-ol Side Chain
The ethan-1-ol side chain can be introduced either as a complete unit, such as ethylene glycol in an etherification reaction, or constructed stepwise on the pyrazine core. The latter approach often involves the reduction of a carbonyl precursor or alkylation reactions for chain elongation.
A common strategy for installing the ethan-1-ol side chain involves the initial formation of an ester or aldehyde derivative, which is then reduced to the primary alcohol. For instance, a nucleophilic aromatic substitution reaction between 2,6-difluoropyrazine and ethyl glycolate (B3277807) would yield ethyl 2-((6-fluoropyrazin-2-yl)oxy)acetate. This ester can then be reduced to this compound using a suitable reducing agent.
Common reducing agents for the conversion of esters to primary alcohols include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of an additive like lithium chloride. The choice of reducing agent is dictated by the presence of other functional groups in the molecule that might also be susceptible to reduction.
| Carbonyl Precursor | Reducing Agent | Solvent | Product |
| Ethyl 2-((6-fluoropyrazin-2-yl)oxy)acetate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | This compound |
| 2-((6-Fluoropyrazin-2-yl)oxy)acetaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | This compound |
This table outlines potential reduction reactions for the preparation of the ethan-1-ol side chain based on standard organic transformations.
Alkylation reactions can also be employed to construct the ethan-1-ol side chain. For example, the synthesis could start from 6-fluoropyrazin-2-ol, which can be deprotonated with a base to form the corresponding alkoxide. This nucleophile can then react with a two-carbon electrophile, such as 2-bromoethanol, in a Williamson ether synthesis. This method is straightforward but can be limited by the reactivity of the electrophile and potential side reactions.
Another approach could involve the alkylation of a pyrazine derivative with a protected ethanolamine, followed by functional group interconversion to reveal the hydroxyl group.
Diastereoselective and Enantioselective Synthesis Considerations for Related Chiral Alcohols
While this compound is achiral, the synthesis of analogous structures with stereocenters on the side chain requires careful consideration of stereocontrol. The development of chiral drugs and probes often necessitates the preparation of single enantiomers or diastereomers.
Diastereoselective synthesis aims to control the formation of one diastereomer over another. This can be achieved through substrate control, where an existing stereocenter in the molecule directs the approach of a reagent, or through reagent control, where a chiral reagent or catalyst favors the formation of a specific diastereomer. For instance, the reduction of a prochiral ketone precursor with a bulky reducing agent can lead to the preferential formation of one diastereomer due to steric hindrance.
Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is typically achieved using chiral catalysts, chiral auxiliaries, or enzymes. For example, the asymmetric reduction of a ketone precursor using a chiral catalyst, such as a Noyori-type ruthenium complex or a CBS catalyst, can provide the corresponding chiral alcohol with high enantiomeric excess.
| Stereoselective Method | Example Reaction | Chiral Influence | Expected Outcome |
| Diastereoselective Reduction | Reduction of a chiral pyrazinyloxy ketone | Substrate control from an existing stereocenter | Preferential formation of one diastereomer. |
| Enantioselective Reduction | Asymmetric reduction of a pyrazinyloxy ketone | Chiral catalyst (e.g., Noyori catalyst) | Formation of a single enantiomer of the chiral alcohol in high enantiomeric excess. |
| Enantioselective Alkylation | Alkylation of a pyrazinyloxy aldehyde with a chiral nucleophile | Chiral reagent or catalyst | Formation of a chiral secondary alcohol with high enantioselectivity. |
This table illustrates general strategies for the diastereoselective and enantioselective synthesis of related chiral alcohols.
The development of robust and efficient synthetic routes to this compound and its analogues is crucial for advancing research in various fields. The methodologies described herein provide a foundation for the synthesis of these important compounds, with the flexibility to adapt and optimize for specific applications.
Reactions of the Pyrazine Moiety
The pyrazine ring in this compound is an electron-deficient aromatic system, a characteristic that governs its reactivity. The presence of two nitrogen atoms makes the ring susceptible to nucleophilic attack, and this is further influenced by the strongly electron-withdrawing fluorine substituent.
The fluorine atom at the 6-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other 2-fluoroheteroarenes, such as 2-fluoropyridines and other diazines. nih.govresearchgate.net The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyrazine nitrogens, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a tetrahedral intermediate. The aromaticity of the ring is then restored by the elimination of the fluoride ion, which is a good leaving group in this context. The rate of this substitution is significantly faster for fluorine compared to other halogens like chlorine in similar heterocyclic systems. researchgate.net
A variety of nucleophiles can be employed to displace the fluoride. These reactions are often carried out under mild conditions, making this a versatile method for late-stage functionalization of molecules containing a fluoropyrazine core. nih.gov
Table 1: Examples of Nucleophilic Substitution on Activated Fluoro-Heterocycles
| Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Amines (R-NH2) | Amino-pyrazine derivative | Base (e.g., K2CO3), solvent (e.g., DMSO), moderate temperature | nih.gov |
| Alkoxides (R-O-) | Alkoxy-pyrazine derivative | Sodium or potassium alkoxide in the corresponding alcohol | researchgate.netrsc.org |
| Thiolates (R-S-) | Thioether-pyrazine derivative | Base (e.g., NaH), solvent (e.g., THF, DMF) | nih.gov |
| Carbon Nucleophiles (e.g., enolates) | Carbon-substituted pyrazine | Strong base (e.g., LDA, NaHMDS), aprotic solvent | nih.gov |
The pyrazine ring can undergo oxidation, typically at the nitrogen atoms, to form N-oxides. The oxidation of aromatic diazines can be achieved using various oxidizing agents. researchgate.net For instance, treatment with peroxy acids (like m-CPBA) or other reagents such as hydrogen peroxide can lead to the formation of the corresponding pyrazine-N-oxide or pyrazine-N,N'-dioxide. These N-oxides are valuable intermediates for further functionalization of the pyrazine ring.
Reduction of the pyrazine ring is also possible, although it generally requires harsh conditions due to the aromatic stability of the heterocycle. Catalytic hydrogenation using transition metal catalysts (e.g., Pt, Pd) can lead to the saturation of the ring, yielding piperazine (B1678402) derivatives. The specific conditions of the reduction (catalyst, pressure, temperature) would determine the extent of hydrogenation. The redox properties of pyrazine-containing ligands have been studied in the context of metal complexes, demonstrating the ability of the pyrazine moiety to participate in electron transfer processes. researchgate.net
Beyond the direct substitution of the fluorine atom, other positions on the pyrazine ring can potentially undergo reaction, although they are generally less reactive. Electrophilic substitution on the carbon atoms of the pyrazine ring is difficult due to the ring's electron-deficient nature. However, transformations such as nitration, bromination, and acetylation have been carried out on various pyrazine derivatives, often requiring forcing conditions or the presence of activating groups. For this compound, the existing substituents would direct any potential electrophilic attack, though such reactions are not favored.
Reactions of the Ethan-1-ol Moiety
The ethan-1-ol side chain provides a site for a different set of chemical transformations, primarily centered around the reactivity of the primary hydroxyl group.
The primary hydroxyl group of this compound can readily undergo esterification. This reaction typically involves treatment with a carboxylic acid (or its more reactive derivatives, such as an acyl chloride or anhydride) under appropriate catalytic conditions (e.g., acid catalysis for carboxylic acids, a base for acyl chlorides).
Etherification is another key transformation. The hydroxyl group can be deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which can then act as a nucleophile to displace a leaving group on another molecule (Williamson ether synthesis), forming a new ether linkage. This allows for the extension of the side chain.
The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. khanacademy.orgchemguide.co.uklibretexts.org
Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder, often anhydrous, oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this selective transformation. khanacademy.org It is also possible to achieve this by using an excess of the alcohol and distilling the more volatile aldehyde product as it forms. chemguide.co.uklibretexts.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous media will typically oxidize the primary alcohol completely to a carboxylic acid. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄), or Jones reagent. khanacademy.orgchemguide.co.uk The reaction proceeds through an intermediate aldehyde, which is then further oxidized in the reaction mixture. libretexts.org
Table 2: Oxidation Products of the Primary Alcohol Moiety
| Oxidizing Agent | Product | Typical Conditions | Reference |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | 2-[(6-Fluoropyrazin-2-yl)oxy]acetaldehyde | Anhydrous solvent (e.g., CH2Cl2) | khanacademy.org |
| Dess-Martin Periodinane (DMP) | 2-[(6-Fluoropyrazin-2-yl)oxy]acetaldehyde | Anhydrous solvent (e.g., CH2Cl2) | mdpi.com |
| Potassium Permanganate (KMnO4) | 2-[(6-Fluoropyrazin-2-yl)oxy]acetic acid | Aqueous, basic or acidic, heat | chemguide.co.uk |
| Jones Reagent (CrO3/H2SO4/acetone) | 2-[(6-Fluoropyrazin-2-yl)oxy]acetic acid | Acetone solvent | khanacademy.org |
Stability and Cleavage Mechanisms of the Ether Linkage
The ether linkage in this compound is a key structural feature that dictates its stability and reactivity. This section examines the factors influencing the cleavage of this bond under acidic conditions and the propensity of the compound to form peroxides.
The cleavage of the aryl ether linkage in this compound under acidic conditions is a critical aspect of its chemical behavior. Generally, the cleavage of ethers by strong acids, such as hydrohalic acids (HI, HBr), proceeds via nucleophilic substitution, following either an S(_N)1 or S(_N)2 mechanism. The specific pathway is largely determined by the nature of the groups attached to the ether oxygen.
In the case of this compound, the ether oxygen is bonded to an sp-hybridized carbon of the pyrazine ring and an sp-hybridized carbon of the ethanol side chain. The cleavage can theoretically occur at either the aryl C-O bond or the alkyl C-O bond. However, cleavage of the aryl C-O bond is generally disfavored due to the high energy of the resulting aryl cation. Therefore, the reaction is more likely to proceed via cleavage of the alkyl C-O bond.
The mechanism typically begins with the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). youtube.commdpi.com Following this activation step, a nucleophile (such as a halide ion) attacks the carbon atom of the ethanol side chain. Given that this is a primary carbon, the reaction is expected to proceed through an S(_N)2 mechanism. youtube.comresearchgate.net This involves a backside attack by the nucleophile, leading to the displacement of the 6-fluoropyrazin-2-ol moiety.
However, under forcing conditions or with specific substrates that can form stable carbocations, an S(_N)1 mechanism may be operative. mdpi.comum.edu.my For a primary alkyl group like the one present in the subject compound, the formation of a primary carbocation is highly unfavorable, making the S(_N)1 pathway less likely.
The general steps for the acid-catalyzed cleavage of this compound via an S(_N)2 mechanism are as follows:
Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid (e.g., HBr) to form a protonated ether.
Nucleophilic attack: The bromide ion (Br) acts as a nucleophile and attacks the primary carbon of the ethanol side chain.
Bond cleavage: The carbon-oxygen bond is broken, resulting in the formation of 6-fluoropyrazin-2-ol and 2-bromoethan-1-ol.
| Reactant | Reagent | Plausible Mechanism | Expected Products |
|---|---|---|---|
| This compound | HBr (strong acid) | SN2 | 6-Fluoropyrazin-2-ol and 2-Bromoethan-1-ol |
| This compound | HI (strong acid) | SN2 | 6-Fluoropyrazin-2-ol and 2-Iodoethan-1-ol |
Ethers are a well-known class of compounds that can form explosive peroxides upon exposure to oxygen and light. This process, known as autoxidation, is a radical chain reaction. The presence of an ether functional group in this compound suggests that it may be susceptible to peroxide formation, particularly upon prolonged storage in the presence of air.
The mechanism of peroxide formation in ethers typically involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. This generates a carbon-centered radical, which can then react with molecular oxygen to form a peroxy radical. This peroxy radical can subsequently abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide.
Key factors that can influence the rate of peroxide formation include:
Exposure to Oxygen: The presence of oxygen is essential for the initiation and propagation of the radical chain reaction.
Exposure to Light: UV light can catalyze the formation of the initial radicals, thereby accelerating the rate of peroxide formation.
Temperature: Higher temperatures can increase the rate of autoxidation.
Presence of Impurities: Certain metal impurities can also catalyze peroxide formation.
The accumulation of peroxides in ethers can be extremely hazardous, as they are often sensitive to shock, heat, or friction, and can detonate. Therefore, it is crucial to handle and store this compound with appropriate precautions, such as storing it in airtight, opaque containers and periodically testing for the presence of peroxides.
| Factor | Influence on Peroxide Formation | Mitigation Strategy |
|---|---|---|
| Oxygen Exposure | Essential for autoxidation | Store in well-sealed, airtight containers; purge with inert gas. |
| Light Exposure | Catalyzes radical formation | Store in opaque or amber-colored containers. |
| Elevated Temperature | Increases reaction rate | Store in a cool, dark place. |
| Prolonged Storage | Allows for peroxide accumulation | Date containers upon receipt and opening; test for peroxides regularly. |
Intramolecular Rearrangements and Cyclization Reactions of Derivatives
Derivatives of this compound, particularly those where the terminal hydroxyl group is modified, could potentially undergo intramolecular rearrangements or cyclization reactions. One plausible reaction is an intramolecular nucleophilic aromatic substitution (S(_N)Ar) to form a fused heterocyclic system.
For instance, under basic conditions, the hydroxyl group of the ethan-1-ol side chain can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the electron-deficient pyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, and this is further enhanced by the electron-withdrawing fluorine atom.
The most likely site for nucleophilic attack on the 6-fluoropyrazine ring would be at the carbon atom bearing the fluorine atom (C-6) or the carbon atom bearing the ether linkage (C-2). An intramolecular attack by the side-chain alkoxide on the C-6 position, displacing the fluoride ion, would lead to the formation of a six-membered fused ring system, specifically a derivative of pyrazino[2,3-b] um.edu.myoxazine.
The feasibility of this intramolecular cyclization would depend on several factors, including the reaction conditions (temperature, base strength), the length and flexibility of the linker, and the electronic nature of the pyrazine ring. The formation of a six-membered ring is generally entropically and enthalpically favorable.
A hypothetical reaction scheme for the intramolecular cyclization is presented below:
Deprotonation: A base removes the proton from the terminal hydroxyl group to form a reactive alkoxide.
Intramolecular Nucleophilic Attack: The alkoxide attacks the C-6 position of the pyrazine ring.
Fluoride Displacement: The fluoride ion is eliminated as a leaving group, resulting in the formation of the fused pyrazino[2,3-b] um.edu.myoxazine ring system.
| Starting Material | Condition | Plausible Reaction Type | Potential Product |
|---|---|---|---|
| This compound | Strong Base (e.g., NaH) | Intramolecular Nucleophilic Aromatic Substitution (SNAr) | A derivative of Pyrazino[2,3-b] um.edu.myoxazine |
Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Data
A thorough search of scientific literature, chemical databases, and patent filings for experimental spectroscopic data on the compound this compound has yielded no specific results. Consequently, a detailed article on its spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated at this time.
The required data, including detailed analyses from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), is not present in the publicly accessible resources that were consulted. This includes:
¹H NMR (Proton Nuclear Magnetic Resonance): No specific chemical shifts (δ) or coupling constants (J) for the protons within the molecule were found.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Information on the chemical shifts of the carbon atoms in the compound is not available.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Data pertaining to the chemical environment of the fluorine atom is absent from the searched literature.
2D NMR (Two-Dimensional Nuclear Magnetic Resonance): Correlation spectra such as COSY, HSQC, and HMBC, which are essential for confirming the connectivity of atoms, could not be located.
HRMS (High-Resolution Mass Spectrometry): Precise mass-to-charge ratio data to confirm the molecular formula of the compound was not found.
While the requested analytical techniques are standard for the structural elucidation of novel chemical compounds, the specific experimental data for this compound appears to be unpublished or part of proprietary research not available in the public domain. Therefore, the generation of an accurate and scientifically validated article with the required data tables and detailed research findings is not possible.
Spectroscopic Characterization and Structural Elucidation of 2 6 Fluoropyrazin 2 Yl Oxy Ethan 1 Ol
Mass Spectrometry (MS)
Fragmentation Patterns for Structural Information
Mass spectrometry of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is expected to provide significant structural information through its fragmentation pattern. The molecular ion peak (M+) would confirm the molecular weight of the compound. Subsequent fragmentation would likely occur at the ether linkage and the ethanol (B145695) side chain.
Key anticipated fragmentation pathways include:
Cleavage of the C-O bond of the ether: This would result in two primary fragments: the fluoropyrazinyl-oxy radical cation and the 2-hydroxyethyl cation, or their corresponding neutral and radical species.
Loss of the terminal hydroxyl group: Dehydration from the ethanol moiety could lead to a fragment with a mass loss of 18 amu (H₂O).
Fragmentation of the pyrazine (B50134) ring: The stable aromatic ring may undergo characteristic fragmentation, although this would likely require higher energy.
These fragmentation patterns allow for the confirmation of the connectivity of the fluoropyrazine ring to the ethanol group through an ether linkage.
Infrared (IR) Spectroscopy
Vibrational Analysis of Functional Groups and Bond Stretches
Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is anticipated to show characteristic absorption bands corresponding to the vibrations of its constituent parts. core.ac.uk
Key vibrational modes expected are:
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the ethanol moiety. This broadening is a result of intermolecular hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations from the pyrazine ring are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the ethanol side chain will likely appear in the 2850-3000 cm⁻¹ range.
C=N and C=C Stretch: The aromatic pyrazine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region. researchgate.net
C-O Stretch: The ether linkage (Ar-O-C) is expected to show a strong, characteristic absorption band in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether bond. The C-O stretch of the primary alcohol will appear around 1050 cm⁻¹.
C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is anticipated in the range of 1000-1400 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | Pyrazine Ring | 3000-3100 | Medium |
| Aliphatic C-H Stretch | Ethanol Side Chain | 2850-3000 | Medium |
| C=N, C=C Stretch | Pyrazine Ring | 1400-1600 | Medium-Strong |
| Aryl-Alkyl C-O Stretch | Ether Linkage | 1200-1250 | Strong |
| Primary Alcohol C-O Stretch | Alcohol | ~1050 | Strong |
| C-F Stretch | Fluoro Group | 1000-1400 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis of the Pyrazine System
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the fluoropyrazine ring, which acts as the principal chromophore. The pyrazine system contains both π electrons and non-bonding (n) electrons on the nitrogen atoms, which give rise to characteristic electronic transitions. nih.gov
The expected electronic transitions are:
π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, likely in the shorter wavelength UV region (around 200-280 nm). These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system.
n → π* transitions: These transitions involve the excitation of a non-bonding electron from a nitrogen atom to a π* anti-bonding orbital of the pyrazine ring. These are generally lower in energy and intensity compared to π → π* transitions and are expected to appear at longer wavelengths (above 280 nm).
The presence of the fluorine and the alkoxy substituents on the pyrazine ring can influence the position and intensity of these absorption bands (a chromophoric shift). The fluorine atom, being an electron-withdrawing group, and the alkoxy group, an electron-donating group, will modulate the energy levels of the molecular orbitals.
The following table outlines the anticipated UV-Vis absorption maxima for the pyrazine system in this compound.
| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | Pyrazine Ring | ~260-280 | High |
| n → π | Pyrazine Ring | ~300-330 | Low |
X-ray Crystallography for Solid-State Structure Determination
Key structural features that would be elucidated include:
Confirmation of Connectivity: The exact connectivity of the atoms, confirming the ether linkage between the fluoropyrazine ring and the ethanol moiety.
Molecular Conformation: The preferred conformation of the flexible ethanol side chain relative to the planar pyrazine ring.
Intermolecular Interactions: The presence and nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl group, and potential π-π stacking interactions between the pyrazine rings. These interactions govern the crystal packing.
Planarity of the Pyrazine Ring: Confirmation of the aromatic and planar nature of the fluoropyrazine ring.
While specific crystallographic data for this compound is not publicly available, related pyrazine structures have been characterized, providing a basis for expected structural motifs. researchgate.netrsc.org
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₆H₇FN₂O₂, the theoretical elemental composition can be calculated. core.ac.uk
The analysis of fluorine-containing organic compounds can sometimes present challenges due to the high reactivity of fluorine during combustion, but established methods are available for accurate determination. scientistlive.com
The following table presents the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 45.57 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 4.49 |
| Fluorine | F | 19.00 | 1 | 19.00 | 12.02 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 17.73 |
| Oxygen | O | 16.00 | 2 | 32.00 | 20.24 |
| Total | 158.15 | 100.00 |
Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages to confirm the purity and elemental composition of the compound.
Computational Chemistry and Theoretical Studies of 2 6 Fluoropyrazin 2 Yl Oxy Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. researchgate.net For a molecule like 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol, a common approach involves using a functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-31+G(d,p) or 6-311++G(d,p) to accurately model its properties. researchgate.netresearchgate.net
Electronic Structure and Molecular Geometry Optimization: The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process calculates key structural parameters. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of both the fluoropyrazine ring and the flexible oxyethan-1-ol side chain. The resulting optimized geometry corresponds to a minimum on the potential energy surface.
Table 1: Representative Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31+G(d,p)) Note: These are illustrative values based on standard bond lengths and the analysis of similar structures; they are not from a direct experimental or published computational study on this specific molecule.
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| C-O (ether) | 1.37 Å | |
| O-C (alkoxy) | 1.43 Å | |
| C-N (pyrazine) | 1.33 Å | |
| Bond Angle | C-O-C (ether) | 118.0° |
| F-C-N | 116.5° | |
| O-C-C (side chain) | 108.5° | |
| Dihedral Angle | C-C-O-C | 180.0° (anti-periplanar) |
Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. chemrxiv.org These calculations help in assigning specific vibrational modes (stretching, bending, torsion) to the observed peaks in experimental spectra. Theoretical frequencies are often systematically higher than experimental values and are typically corrected using a scaling factor (e.g., ~0.96 for B3LYP functionals) for better agreement. researchgate.net
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), derive their results from first principles without empirical parameters. While more computationally demanding than DFT, they can be used to obtain highly accurate predictions for specific properties or to benchmark the results obtained from DFT calculations. For a molecule of this size, DFT generally provides a good balance of accuracy and computational cost for most applications.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds. rsc.org It provides a detailed picture of charge distribution and delocalization (charge transfer) within the molecule. researchgate.netmdpi.com
Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions Note: This table represents the type of interactions that would be analyzed for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 | π* (C2-C3) | 25.5 | Lone pair delocalization into ring |
| LP (2) O(ether) | π* (C5-N4) | 18.2 | Resonance stabilization from ether oxygen |
| σ (C-H) | σ* (C-O) | 5.1 | Hyperconjugation in side chain |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. nih.gov This is particularly relevant for the flexible oxyethan-1-ol side chain of this compound, which can rotate around its single bonds.
MD simulations model the movement of atoms by solving Newton's equations of motion. researchgate.net An MD simulation would reveal the preferred conformations of the side chain, the energy barriers between different rotational states (rotamers), and how the molecule interacts with its environment (e.g., a solvent). Key metrics such as the Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation over the simulation period. researchgate.net
Table 3: Typical Parameters for an MD Simulation
| Parameter | Value/Setting |
|---|---|
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Model | TIP3P or SPC/E (for aqueous solution) |
| System Temperature | 300 K |
| System Pressure | 1 atm |
| Simulation Time | 50 - 200 ns |
| Time Step | 2 fs |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors. jocpr.com From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. The calculated values are usually referenced against a standard compound like Tetramethylsilane (TMS), which is also calculated at the same level of theory. These predictions are valuable for assigning signals in complex experimental NMR spectra.
IR Frequencies: As mentioned in section 5.1.1, DFT calculations yield vibrational frequencies that correspond to peaks in an IR spectrum. researchgate.net By comparing the computed spectrum with the experimental one, each band can be assigned to specific molecular motions, confirming the molecule's structure and bonding characteristics.
Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) referenced to TMS Note: These are illustrative values based on computational studies of analogous pyrazine (B50134) derivatives. jocpr.com
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| Pyrazine C-F | 158.5 | - | - |
| Pyrazine C-O | 162.0 | - | - |
| Pyrazine C-H | 135.0 | H | 8.2 |
| Pyrazine C-H | 138.2 | H | 8.4 |
| -O-CH₂- | 68.5 | H | 4.5 |
| -CH₂-OH | 61.0 | H | 3.9 |
| -OH | - | H | 2.5 (variable) |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for investigating potential chemical reactions. For this compound, this could involve studying its metabolic pathways, synthesis routes, or degradation mechanisms.
By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. DFT calculations are highly effective for locating transition states and calculating these energy barriers, providing deep insight into the feasibility and kinetics of a proposed chemical transformation.
Energy Minimization and Conformational Landscape Mapping
The three-dimensional structure of a molecule is fundamental to its function and reactivity. For flexible molecules like this compound, which possess several rotatable single bonds in the ethoxyethanol side chain (O-CH₂-CH₂-OH), a multitude of spatial arrangements, or conformations, are possible. Conformational analysis aims to identify the most stable of these arrangements, known as conformers, which correspond to energy minima on the molecule's potential energy surface. acs.org
The process begins with a conformational search to explore the vast landscape of possible shapes. worldscientific.com Methods for this search can be systematic, where each rotatable bond is rotated by a specific increment, or stochastic, using techniques like molecular dynamics to sample different conformations at a given temperature. nih.govacs.org Following the initial search, the identified unique conformations undergo geometry optimization, a process also known as energy minimization. This computational step adjusts the bond lengths, angles, and dihedral angles to find the nearest low-energy structure. acs.org
High-level quantum mechanics calculations, typically using Density Functional Theory (DFT), are employed for accurate geometry optimization. chemrxiv.orgacs.org These methods provide a good balance between computational cost and accuracy for molecules of this size. The result is a set of stable conformers, each with a calculated relative energy. The conformer with the lowest energy is the global minimum, representing the most probable shape of the molecule in the gas phase. The energy differences between this and other low-energy conformers determine their relative populations at a given temperature.
A comprehensive study would yield data similar to that outlined in the illustrative table below, mapping out the key low-energy states of the molecule.
Table 1: Illustrative Conformational Analysis Data Specific computational data for this molecule is not available in the cited literature. This table illustrates the typical output of such an analysis.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available |
Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential Surfaces)
Beyond molecular structure, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity and interactions. Key properties include the frontier molecular orbitals and the electrostatic potential surface.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. wikipedia.orgschrodinger.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.govwuxibiology.com These energies are typically calculated using DFT methods. researchgate.netscispace.com
Another powerful tool is the Molecular Electrostatic Potential (ESP) surface. The ESP map provides a visual representation of the charge distribution around the molecule. numberanalytics.com It is calculated by determining the electrostatic potential at points on the electron density surface. ucsb.edu Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive charges (e.g., hydrogen bond donors). nih.gov Regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. nih.gov The ESP surface is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or reagents. numberanalytics.comnih.gov
A theoretical analysis would provide the electronic property data as conceptualized in the following table.
Table 2: Illustrative Electronic Property Data Specific computational data for this molecule is not available in the cited literature. This table illustrates the typical output of such an analysis.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | Data not available (eV) | Indicates electron-donating ability |
| LUMO Energy | Data not available (eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Data not available (eV) | Relates to chemical reactivity and stability |
| ESP Minimum | Data not available (kcal/mol) | Identifies most electron-rich site (e.g., for H-bonding) |
| ESP Maximum | Data not available (kcal/mol) | Identifies most electron-poor site |
Structure Activity Relationship Sar Studies of 2 6 Fluoropyrazin 2 Yl Oxy Ethan 1 Ol and Its Derivatives
Rational Design and Synthesis of Analogs for SAR Probing
Design Strategies:
Modification of the Pyrazine (B50134) Ring: Analogs are designed by altering the substitution pattern on the pyrazine ring. This includes changing the position or nature of the fluorine atom or introducing other substituents (e.g., chloro, methyl, cyano groups) to investigate the impact of electronics and sterics on target interaction.
Alteration of the Linker: The oxyethan-1-ol linker's length, flexibility, and composition are varied. This could involve synthesizing homologs (e.g., oxypropan-1-ol), introducing branching, or replacing the ether oxygen with other functional groups like an amine or sulfide (B99878) to assess the importance of the linker's geometry and hydrogen bonding capacity.
Derivatization of the Hydroxyl Group: The primary alcohol is a key site for potential hydrogen bonding. Analogs are often synthesized where this group is converted to an ether, ester, or replaced with other polar functional groups to determine its role in target binding and its contribution to solubility.
Synthetic Approaches: The synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol and its derivatives generally proceeds via nucleophilic aromatic substitution (SNAr). A common synthetic route involves the reaction of a dihalopyrazine, such as 2,6-difluoropyrazine (B1329852) or 2-chloro-6-fluoropyrazine (B6206574), with ethylene (B1197577) glycol under basic conditions. The regioselectivity of the reaction can be controlled by the differential reactivity of the halogen substituents on the pyrazine ring.
For example, the synthesis of the parent compound could involve:
Reaction of 2-chloro-6-fluoropyrazine with an excess of ethylene glycol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The more labile chlorine atom is preferentially displaced by the alkoxide formed from ethylene glycol.
Purification of the resulting product, this compound, using chromatographic techniques.
To generate analogs for SAR studies, this general scheme is adapted. For instance, different substituted dihalopyrazines can be used as starting materials, or ethylene glycol can be replaced with other diols or amino alcohols to modify the linker. nih.gov This systematic synthesis of a library of related compounds is essential for building a comprehensive understanding of the SAR. nih.govresearchgate.net
In Silico Approaches to SAR (Non-Clinical Context)
In silico methods are powerful predictive tools that accelerate the drug discovery process by modeling and predicting the behavior of molecules, thereby guiding the design and prioritization of compounds for synthesis and testing.
Molecular docking predicts the preferred orientation of a ligand when bound to a specific target protein, such as an enzyme or receptor. nih.gov This technique is used to elucidate the binding mode of this compound derivatives and understand the structural basis of their activity. The process involves preparing a 3D structure of the target protein and computationally placing the ligand into the active site. The stability of the resulting complex is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
For pyrazine and pyrazole (B372694) derivatives, docking studies have been instrumental in identifying key interactions that govern binding. nih.gov These often include:
Hydrogen Bonds: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the hydroxyl group of the ethan-1-ol side chain can act as both a donor and an acceptor. These interactions with amino acid residues in the target's active site (e.g., serine, threonine, aspartate) are often critical for potent inhibition.
Hydrophobic Interactions: The aromatic pyrazine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Halogen Bonding: The fluorine atom on the pyrazine ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.
Docking studies allow researchers to visualize these interactions and rationalize the observed SAR. For example, if an analog with a bulkier substituent shows reduced activity, docking might reveal a steric clash with the protein, explaining the loss of potency.
| Compound Class | Target Enzyme | Representative Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| Pyrazoline Derivative | COX-2 | -10.9 | TYR136, PRO154 |
| Pyrazolo[1,5-a]pyrimidine | DNA Gyrase | -8.5 to -9.5 | ASP81, GLY85, SER129 |
| 3-(Pyrazin-2-yl)-1H-indazole | PIM-1 Kinase | -7.0 to -9.0 | GLU171, LYS67, ASP186 |
| Spiropyrazoline Derivative | PARP1 | -9.7 | SER243 |
Table 1: Representative molecular docking data for various pyrazine and pyrazole derivatives against different biological targets, illustrating the range of binding affinities and key interactions identified through in silico studies. Data compiled from multiple sources. nih.govresearchgate.netmdpi.com
QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com For a series of this compound analogs, a QSAR model can be developed to predict the activity of newly designed compounds before they are synthesized. researchgate.netsemanticscholar.org
The process involves:
Data Set Assembly: A training set of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., dipole moment, atomic charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). ijournalse.org
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity. semanticscholar.org
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds that were not used in the model's creation.
A validated QSAR model can provide valuable insights into which molecular properties are most important for activity. For instance, a model for pyrazine derivatives might show that high activity is correlated with a specific range of logP values and the presence of a hydrogen bond donor at a particular position, guiding the design of more potent analogs. researchgate.net
| Descriptor Type | Specific Descriptor Examples | Relevance to SAR |
| Electronic | Dipole Moment (µ), HOMO/LUMO Energies, NBO Charges | Influences electrostatic interactions, reactivity, and hydrogen bonding potential. |
| Steric/Topological | Molecular Weight (MW), Molecular Volume (V), Surface Area (SAG) | Relates to the size and shape of the molecule, affecting its fit within a binding site. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and hydrophobic interactions with the target. |
| Thermodynamic | Hydration Energy (HE), Heat of Formation | Provides insight into the molecule's stability and solubility. |
Table 2: Common molecular descriptors used in QSAR studies of pyrazine derivatives and their significance in defining structure-activity relationships. semanticscholar.org
Early prediction of ADME properties is crucial to avoid late-stage failures in drug development. mdpi.com In silico ADME models predict the pharmacokinetic profile of compounds based on their chemical structure. For analogs of this compound, these predictions help select candidates with favorable drug-like properties. nih.govjohnshopkins.edu
Key predicted properties include:
Lipinski's Rule of Five: Assesses drug-likeness based on properties like molecular weight (<500 Da), logP (<5), hydrogen bond donors (<5), and acceptors (<10).
Solubility (logS): Predicts the aqueous solubility of a compound, which is critical for absorption.
Gastrointestinal (GI) Absorption: Estimates the percentage of a compound absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Forecasts potential drug-drug interactions by predicting whether a compound will inhibit major metabolic enzymes (e.g., CYP2D6, CYP3A4).
The introduction of fluorine, as in this compound, is a common strategy in medicinal chemistry to modulate ADME properties. Fluorination can block sites of metabolism, increase metabolic stability, and improve membrane permeability, often leading to enhanced oral bioavailability. nih.govnih.gov In silico models can help predict these effects and guide the strategic placement of fluorine atoms in new analogs.
| ADME Parameter | Predicted Value Range (Example Pyrazolo[1,5-a]pyrimidines) | Significance |
| Molecular Weight (MW) | 350 - 550 Da | Compliance with drug-likeness rules. |
| logP | 2.5 - 4.5 | Indicates lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 80 - 120 Ų | Influences cell permeability and BBB penetration. |
| Aqueous Solubility (logS) | -3.0 to -5.0 | Affects dissolution and bioavailability. |
| Human Intestinal Absorption | >85% (High) | Predicts oral absorption potential. |
| BBB Permeation | Yes/No | Determines potential for CNS activity. |
Table 3: A summary of in silico predicted ADME properties for a series of biologically active heterocyclic compounds, demonstrating the application of computational tools in assessing drug-likeness. Data compiled from multiple sources. nih.govmdpi.com
In Vitro Biological Activity Screening (Non-Clinical Assays)
Following design and synthesis, the biological activity of the new analogs is determined using in vitro assays. These experiments provide quantitative data on the potency and mechanism of action of the compounds in a controlled, non-clinical setting.
Enzyme inhibition assays are fundamental for quantifying the potency of compounds designed to inhibit a specific enzyme target. For derivatives of this compound, the choice of assay depends on the therapeutic goal (e.g., anti-inflammatory, anti-cancer, antimicrobial).
The general principle involves incubating the target enzyme with its substrate in the presence of varying concentrations of the inhibitor compound. The rate of the enzymatic reaction is measured, often by detecting the formation of a product through spectrophotometric or fluorometric methods. From this data, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of potency.
For example, if the compounds are designed as anti-inflammatory agents, they might be tested against cyclooxygenase (COX-2) or 5-lipoxygenase (5-LOX). nih.gov If they are intended as anti-cancer agents, they could be screened against protein kinases like PIM-1 or tyrosine kinases. researchgate.net The results from these assays are used to build the SAR, correlating specific structural changes in the analogs with increases or decreases in their IC₅₀ values.
| Compound Series | Target Enzyme | Activity Range (IC₅₀) | Reference Compound (IC₅₀) |
| Pyridazine Sulfonamides | COX-2 | 0.05 - 0.14 µM | Celecoxib (0.05 µM) |
| Pyridazine Sulfonamides | 5-LOX | 2.0 - 7.0 µM | Zileuton (3.5 µM) |
| BNBZ Dihydroxy Derivatives | Hexokinase 2 (HK2) | ~3 - 10 µM | 3-Bromopyruvate (~100 µM) |
| N-Hydroxyurea Derivatives | COX-2 | 0.07 - 0.15 µM | Celecoxib (0.05 µM) |
Table 4: In vitro enzyme inhibition data for various heterocyclic compounds against different targets. This data illustrates how potency (IC₅₀) is determined and compared to standard inhibitors, forming the basis of SAR analysis. Data compiled from multiple sources. nih.govmdpi.comresearchgate.net
Receptor Binding Studies (Non-Clinical Receptors)
Currently, there is a notable absence of publicly available data from receptor binding studies for this compound and its direct derivatives. While research on analogous heterocyclic compounds, such as certain pyrazole and pyrimidine (B1678525) derivatives, has shown engagement with various receptors, specific binding affinities and receptor profiles for this particular fluoropyrazinoxy ethanol (B145695) compound have not been documented in peer-reviewed literature. The exploration of its binding potential to non-clinical receptors remains a critical next step in characterizing its pharmacological profile.
Cell-Free Biochemical Assays
Similarly, detailed results from cell-free biochemical assays for this compound are not currently available in the public domain. Such assays are crucial for determining a compound's direct effect on specific enzymes or other biological targets. For instance, studies on structurally related phenolic compounds have utilized assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate antioxidant activity. plos.orgnih.govroyalsocietypublishing.orgmdpi.com The application of similar assays to this compound would be instrumental in elucidating its intrinsic biochemical activity and potential mechanisms of action.
Cellular Assays on Non-Human Cell Lines
Data from cellular assays on non-human cell lines for this compound are also not specifically reported in the available scientific literature. In broader studies of related heterocyclic compounds, various non-human cell lines are often employed to assess cytotoxicity and other cellular effects. For example, in the study of different chemical series, cell lines such as murine neuroblastoma have been used to investigate cellular responses. The evaluation of this compound in a panel of non-human cell lines would be a valuable step in understanding its cellular pharmacology, including any potential cytotoxic or cytostatic effects.
Impact of Fluorination on Biological Activity and Chemical Biology Profiles
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their biological and pharmacokinetic properties. The fluorine atom in this compound, positioned on the pyrazine ring, is anticipated to significantly influence its biological activity.
Fluorination can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the high electronegativity of fluorine can lead to changes in the electronic distribution of the pyrazine ring, potentially affecting its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and enhance the compound's metabolic stability, a desirable trait for therapeutic candidates.
Advanced Topics and Emerging Research Avenues
Development of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol as a Chemical Probe
The development of chemical probes is essential for understanding complex biological systems. These molecular tools are designed to interact with specific biological targets, enabling researchers to study their functions and roles in disease. Pyrazine (B50134) derivatives, known for their wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, are increasingly being explored as scaffolds for chemical probes. mdpi.comnih.gov
The structure of this compound, featuring a fluorinated pyrazine ring linked to an ethanol (B145695) moiety via an ether bond, offers several advantages for its development as a chemical probe. The pyrazine core can be systematically modified to fine-tune its binding affinity and selectivity for a target protein. The fluorine atom can serve as a useful probe for NMR studies and can enhance binding affinity, while the hydroxyl group of the ethanol side chain provides a convenient point for the attachment of reporter groups such as fluorophores or affinity tags.
While specific studies on this compound as a chemical probe are not yet widely published, the broader class of pyrazine-containing molecules has shown promise. For instance, fluorescent-labeled pyrazine derivatives have been designed and synthesized to study their molecular mechanisms and have demonstrated potent biological activity. mdpi.com This precedent suggests a viable pathway for the development of this compound-based probes.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Site | Potential Modification | Purpose |
| Pyrazine Ring | Substitution with various functional groups | Modulate target binding affinity and selectivity |
| Ethanol Hydroxyl Group | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | Enable visualization of the probe's localization in cells |
| Ethanol Hydroxyl Group | Conjugation to a biotin (B1667282) tag | Facilitate affinity purification of the target protein |
| Fluorine Atom | Isotopic labeling (e.g., ¹⁸F) | Allow for positron emission tomography (PET) imaging |
Supramolecular Chemistry and Non-Covalent Interactions of Pyrazine-Ether Scaffolds
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are crucial in determining the structure and function of biological macromolecules and synthetic materials. The pyrazine-ether scaffold of this compound is capable of participating in a variety of non-covalent interactions.
The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the C-H bonds of the ring can act as weak hydrogen bond donors. nih.gov The fluorine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The aromatic pyrazine ring can also engage in π-π stacking interactions with other aromatic systems. These interactions can lead to the formation of well-defined supramolecular structures in the solid state and in solution.
A systematic analysis of the Protein Data Bank (PDB) has revealed that pyrazine-based ligands frequently engage in hydrogen bonding with protein targets, with the pyrazine nitrogen atom being the most common acceptor. nih.gov Furthermore, π-interactions and halogen bonds involving chloropyrazines have also been observed. nih.gov These findings underscore the importance of the pyrazine moiety as a versatile interacting fragment in drug-like molecules. nih.gov The study of these non-covalent interactions is critical for understanding the molecular recognition processes that govern the biological activity of this compound and for the rational design of new materials with desired properties.
Green Chemistry Approaches in the Synthesis and Derivatization of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrazine derivatives has traditionally involved methods that are not always environmentally benign. However, there is a growing interest in developing greener synthetic routes.
Several green chemistry approaches can be envisioned for the synthesis and derivatization of this compound. These include the use of environmentally friendly solvents, catalysts, and reaction conditions. For example, one-pot synthesis methods, which combine multiple reaction steps into a single operation, can reduce waste and improve efficiency. tandfonline.comresearchgate.net The use of microwave irradiation has also been shown to accelerate reactions and improve yields in the synthesis of pyrazine derivatives, often under solvent-less conditions. rsc.org
Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases have been successfully used for the synthesis of pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol. rsc.org Manganese pincer complexes have also been employed as catalysts for the dehydrogenative coupling of 2-amino alcohols to form pyrazine derivatives, with water and hydrogen gas as the only byproducts, making the process atom-economical and sustainable. nih.gov
Table 2: Comparison of Conventional and Green Synthetic Approaches for Pyrazine Derivatives
| Feature | Conventional Methods | Green Chemistry Approaches |
| Solvents | Often rely on volatile organic compounds (VOCs) | Utilize greener solvents (e.g., water, ionic liquids, supercritical fluids) or solvent-less conditions |
| Catalysts | May use stoichiometric and often toxic reagents | Employ catalytic amounts of recyclable and less toxic catalysts (e.g., enzymes, metal complexes) |
| Energy | Typically require prolonged heating | Can utilize energy-efficient methods like microwave irradiation |
| Byproducts | Can generate significant amounts of waste | Designed to be atom-economical, minimizing byproduct formation |
| Reaction Steps | Often involve multiple, separate steps | Favor one-pot or tandem reactions to increase efficiency |
The adoption of these green chemistry principles in the synthesis of this compound would not only reduce the environmental impact but also potentially lead to more efficient and cost-effective production methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
